Cas no 1806892-07-8 (4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine)

4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine structure
1806892-07-8 structure
商品名:4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine
CAS番号:1806892-07-8
MF:C7H5ClF2INO
メガワット:319.474980115891
CID:4870483

4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine 化学的及び物理的性質

名前と識別子

    • 4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine
    • インチ: 1S/C7H5ClF2INO/c1-13-7-5(11)3(8)2-4(12-7)6(9)10/h2,6H,1H3
    • InChIKey: FGLYZFUXHLKMIX-UHFFFAOYSA-N
    • ほほえんだ: IC1C(=CC(C(F)F)=NC=1OC)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 175
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 22.1

4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029048974-500mg
4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine
1806892-07-8 97%
500mg
$1,597.40 2022-03-31
Alichem
A029048974-250mg
4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine
1806892-07-8 97%
250mg
$960.00 2022-03-31
Alichem
A029048974-1g
4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine
1806892-07-8 97%
1g
$3,099.20 2022-03-31

4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine 関連文献

4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridineに関する追加情報

4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine: A Comprehensive Overview

4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine, with the CAS number 1806892-07-8, is a highly specialized organic compound that has garnered significant attention in the fields of synthetic chemistry, materials science, and pharmacology. This compound is notable for its unique structure, which features a pyridine ring substituted with multiple functional groups, including a chloro group at position 4, a difluoromethyl group at position 6, an iodo group at position 3, and a methoxy group at position 2. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.

The synthesis of 4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine typically involves multi-step organic reactions, often employing advanced techniques such as nucleophilic substitution, electrophilic substitution, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such complex molecules. For instance, the use of palladium-catalyzed cross-coupling reactions has been pivotal in constructing the pyridine ring with precise substitution patterns.

The chemical properties of this compound are heavily influenced by its substituents. The electron-withdrawing groups, such as the chloro and difluoromethyl groups, deactivate the pyridine ring towards nucleophilic aromatic substitution but activate it towards electrophilic substitution. Conversely, the methoxy group is an electron-donating group that can facilitate certain types of reactivity. The presence of the iodo group adds another layer of complexity, as iodine is known for its high leaving group ability in substitution reactions.

In terms of applications, 4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine has shown promise in several areas. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. Recent studies have highlighted its role in drug discovery programs targeting various diseases, including cancer and infectious diseases. The compound's ability to modulate specific biological pathways makes it a valuable tool for researchers in this field.

Additionally, this compound has found applications in agrochemicals and materials science. In agrochemistry, derivatives of this compound have been explored as potential pesticides or herbicides due to their unique chemical properties. In materials science, it has been utilized as a precursor for advanced materials such as organic semiconductors and functional polymers.

The latest research on 4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine has focused on understanding its interaction with biological systems and its potential for green chemistry applications. For example, studies have investigated its biodegradation pathways under environmental conditions to assess its ecological impact. Furthermore, efforts have been made to develop sustainable synthesis routes that minimize waste and energy consumption.

In conclusion, 4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing scientific and technological frontiers.

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